tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate is a chemical compound belonging to the benzodiazepine family.
Preparation Methods
The synthesis of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves the reaction of decahydro-1H-1,4-benzodiazepine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research to study its properties and reactions.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the synthesis of other chemical compounds and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation .
Comparison with Similar Compounds
Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, this compound is unique due to the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets . This uniqueness may result in different pharmacological profiles and applications.
Properties
IUPAC Name |
tert-butyl 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]diazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h11-12,15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQAUZRRQQJTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2CCCCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.